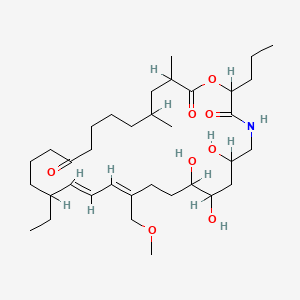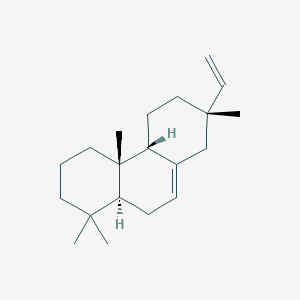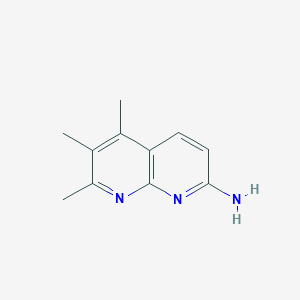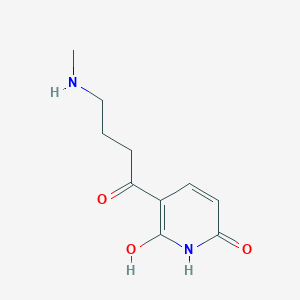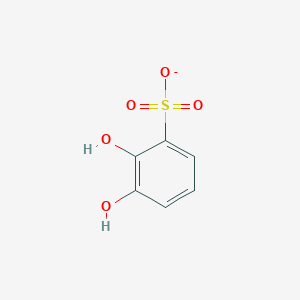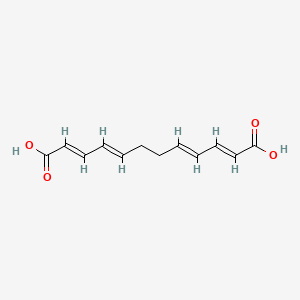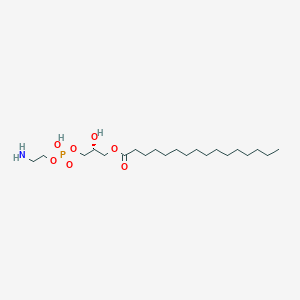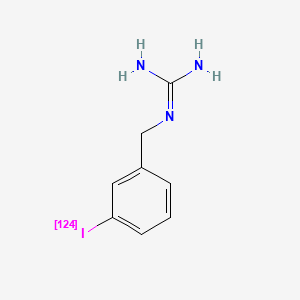
Iobenguane i-124
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iobenguane I-124 is a radioconjugate composed of the positron-emitting radioisotope iodine I 124 labeled to iobenguane, the synthetic aralkylguanidine analogue of the neurotransmitter norepinephrine (NE), with potential diagnostic imaging applications upon positron emitting tomography (PET) or computed tomography (CT). Upon administration, iobenguane I-124 is taken up and accumulates in the granules of adrenal medullary chromaffin cells and in the pre-synaptic granules of adrenergic neurons in a manner almost identical with that of NE. In turn, tumor cells can be imaged upon PET or CT.
Scientific Research Applications
Evolution and Expansion of Applications Iobenguane, also known as metaiodobenzylguanidine (MIBG), has seen significant evolution in its applications over more than 25 years of experimental and clinical use. Initially developed for imaging adrenal medulla diseases, its application quickly expanded to include a wide range of tumors of neural crest origin due to its selective uptake and retention by these tumors. This expansion of use also led to exploration into the therapeutic potential of Iobenguane I-124, particularly with its high uptake in neuroendocrine tumors. Beyond oncology, Iobenguane has found new applications in cardiology, particularly in the assessment of cardiac sympathetic neuronal activity through MIBG scintigraphy, highlighting its importance in both diagnosing and understanding various heart conditions (Rufini & Shulkin, 2008).
Cardiology Applications In the field of cardiology, Iodine-123-metaiodobenzylguanidine (123I-MIBG) scintigraphy has been recognized as a valuable tool for evaluating the need for implantable cardioverter defibrillators (ICD) and assessing the response to cardiac resynchronization therapy (CRT) in heart failure patients. The technique provides insights into the functional status of the cardiac sympathetic nervous system, which plays a critical role in the pathophysiology of heart failure. The ability of 123I-MIBG scintigraphy to predict which patients may benefit most from ICD implantation or CRT represents a significant advance in personalized medicine for heart failure management (Stefanelli, Treglia, & Giordano, 2012).
Oncology and Neuroblastoma Treatment Iobenguane's role in oncology, specifically in the diagnosis and treatment of neuroblastoma, cannot be overstated. Its ability to mimic norepinephrine allows for the selective targeting of neuroendocrine cells, making it a potent diagnostic and therapeutic tool. High-dose Iobenguane I-124 treatments have been developed for advanced stages of neuroblastoma, illustrating the compound's adaptability and effectiveness in managing difficult-to-treat cancers. This therapeutic application underscores the importance of understanding the underlying mechanisms of Iobenguane uptake and storage in neuroblastoma cells, which has guided the development of optimized treatment protocols (Bruchelt et al., 1995).
Further Insights and Developments Research into the pharmacokinetics, biodistribution, and dosimetry of radioiodinated metaiodobenzylguanidine has provided further insights into improving the efficacy and safety of Iobenguane-based therapies. This includes exploring drug interactions, understanding cytotoxic effects, and improving whole-body dosimetry for treatment planning. Such developments are crucial for enhancing the effectiveness of Iobenguane I-124 therapies and reducing potential side effects, making treatments more personalized and patient-friendly (Wafelman, Hoefnagel, Maes, & Beijnen, 1994).
properties
CAS RN |
119159-02-3 |
|---|---|
Product Name |
Iobenguane i-124 |
Molecular Formula |
C8H10IN3 |
Molecular Weight |
272.09 g/mol |
IUPAC Name |
2-[(3-(124I)iodanylphenyl)methyl]guanidine |
InChI |
InChI=1S/C8H10IN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)/i9-3 |
InChI Key |
PDWUPXJEEYOOTR-JMWSGNKWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[124I])CN=C(N)N |
SMILES |
C1=CC(=CC(=C1)I)CN=C(N)N |
Canonical SMILES |
C1=CC(=CC(=C1)I)CN=C(N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



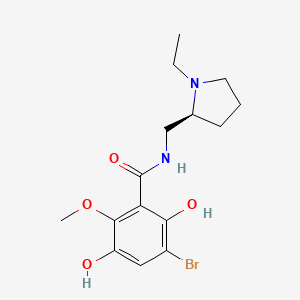
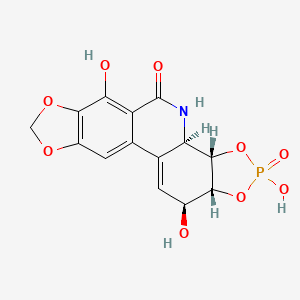
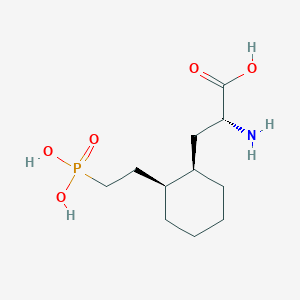


![2-[(3S)-3-[[(2S)-2-[[2-[8-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-4-oxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decan-3-yl]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B1242892.png)
